Technical Guide: Synthesis of (4-Methoxy-1H-indazol-7-yl)boronic acid
Technical Guide: Synthesis of (4-Methoxy-1H-indazol-7-yl)boronic acid
Executive Summary
This technical guide details the high-fidelity synthesis of (4-Methoxy-1H-indazol-7-yl)boronic acid , a critical organoboron building block used in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry. The protocol prioritizes a Directed Ortho-Metalation (DoM) strategy, leveraging the coordination properties of the N1-protecting group to achieve exclusive regioselectivity at the C7 position. This pathway circumvents the regiochemical challenges associated with electrophilic halogenation of the electron-rich 4-methoxyindazole core, providing a scalable and self-validating workflow for drug development applications.
Retrosynthetic Analysis & Strategic Rationale
The target molecule features a boronic acid moiety at the C7 position and a methoxy group at the C4 position of the indazole core. Direct electrophilic substitution (e.g., bromination) of 4-methoxyindazole typically favors the C3 position due to the electronic enrichment from the N1-N2 bond and the C4-methoxy group.
To bypass this limitation, this guide employs a C7-Directed Lithiation strategy.
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Core Logic: The acidity of the C7 proton is enhanced by the inductive effect of the N1 nitrogen. By installing a coordinating protecting group (Tetrahydropyranyl - THP) on N1, we create a "chelation cage" that directs n-butyllithium specifically to C7, overriding the natural C3 reactivity.
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Pathway Efficiency: 3 Linear Steps from commercially available 2-fluoro-6-methoxybenzaldehyde.
Reaction Pathway Diagram
Figure 1: Strategic pathway utilizing Directed Ortho-Metalation (DoM) for C7 functionalization.[1][2][3][4]
Detailed Experimental Protocols
Step 1: Construction of the Indazole Core
Objective: Synthesis of 4-Methoxy-1H-indazole via hydrazine cyclization. Mechanism: Nucleophilic attack of hydrazine on the aldehyde (hydrazone formation) followed by intramolecular SNAr displacement of the fluoride.
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Reagents:
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2-Fluoro-6-methoxybenzaldehyde (1.0 equiv)
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Hydrazine hydrate (5.0 equiv)
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Ethanol (10 V)
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Protocol:
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Charge a round-bottom flask with 2-Fluoro-6-methoxybenzaldehyde (10.0 g, 64.9 mmol) and Ethanol (100 mL).
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Add Hydrazine hydrate (16.2 g, 324 mmol) dropwise at room temperature. Caution: Exothermic.
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Heat the mixture to reflux (80°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for disappearance of aldehyde.
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Cool to room temperature. The product often crystallizes directly.
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Concentrate the solvent under reduced pressure to ~20% volume.
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Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
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Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or use crude if purity >95%.
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Yield: ~9.1 g (95%) as a pale yellow solid.
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Step 2: N1-Protection with THP
Objective: Install the Tetrahydropyranyl (THP) group to direct lithiation to C7. Causality: The THP group serves a dual purpose: it protects the acidic N-H proton and provides an oxygen lone pair that coordinates with Lithium, stabilizing the transition state at C7.
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Reagents:
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4-Methoxy-1H-indazole (from Step 1)[1]
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3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
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p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)
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Dichloromethane (DCM) (10 V)
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Protocol:
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Dissolve 4-Methoxy-1H-indazole (9.0 g, 60.7 mmol) in anhydrous DCM (90 mL).
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Add DHP (7.66 g, 91.0 mmol) and p-TsOH (1.15 g, 6.0 mmol).
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Stir at Room Temperature for 12 hours.
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Quench with saturated NaHCO₃ solution (50 mL).
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Separate phases; wash organic layer with water and brine.
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Dry over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes). Isolate the N1-THP isomer (major product).
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Yield: ~12.7 g (90%) as a viscous oil or low-melting solid.
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Step 3: Directed Lithiation and Borylation
Objective: Regioselective C7 functionalization. Critical Control Point: Temperature must be maintained at -78°C to prevent scrambling of the lithiated species to the thermodynamic C3 position.
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Reagents:
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1-(Tetrahydro-2H-pyran-2-yl)-4-methoxy-1H-indazole (1.0 equiv)
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n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.2 equiv)
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Triisopropyl borate (B(OiPr)₃) (1.5 equiv)
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THF (Anhydrous) (15 V)
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HCl (2N) (for hydrolysis)
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Protocol:
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In a flame-dried Schlenk flask under Argon, dissolve the Protected Indazole (5.0 g, 21.5 mmol) in anhydrous THF (75 mL).
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Cool the solution to -78°C (Dry ice/Acetone bath).
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Add n-BuLi (10.3 mL, 25.8 mmol) dropwise over 20 minutes. Maintain internal temp < -70°C.
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Stir at -78°C for 1 hour . The solution typically turns deep red/orange, indicating formation of the C7-lithio species.
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Add Triisopropyl borate (6.07 g, 32.3 mmol) rapidly in one portion.
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Allow the mixture to warm slowly to Room Temperature over 2 hours.
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Hydrolysis/Deprotection: Add 2N HCl (30 mL) and stir vigorously for 1 hour. This step hydrolyzes the boronate ester and removes the THP group simultaneously (if global deprotection is desired).
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Note: If the THP group is needed for the next step, use saturated NH₄Cl quench instead of HCl, and skip the acid stir. For this guide, we assume the free boronic acid is the target.
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Adjust pH to ~6-7 with NaOH (2N).
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Extract with EtOAc (or 2-MeTHF for better solubility).
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Purification: The boronic acid may precipitate upon concentration. Alternatively, purify via reverse-phase chromatography (C18, Water/Acetonitrile).
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Yield: ~2.9 g (70%) of (4-Methoxy-1H-indazol-7-yl)boronic acid.
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Data Summary & Process Parameters
| Parameter | Step 1 (Cyclization) | Step 2 (Protection) | Step 3 (Borylation) |
| Limiting Reagent | 2-Fluoro-6-methoxybenzaldehyde | 4-Methoxy-1H-indazole | N1-THP-Indazole |
| Key Reagent | Hydrazine Hydrate | DHP / p-TsOH | n-BuLi / B(OiPr)₃ |
| Solvent | Ethanol | DCM | THF |
| Temperature | 80°C (Reflux) | 20-25°C | -78°C to RT |
| Typical Yield | 95% | 90% | 65-75% |
| Critical Impurity | Unreacted Aldehyde | N2-THP Isomer | C3-Boronic Acid (Trace) |
Quality Control & Analytics
To ensure the integrity of the synthesized building block, the following analytical criteria must be met:
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¹H NMR (DMSO-d₆):
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Diagnostic peaks for the indazole core (singlet at ~8.0-8.2 ppm for H3).
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Doublets for H5 and H6 (aromatic region).
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Broad singlets for B(OH)₂ protons (often ~8.0-10.0 ppm, exchangeable with D₂O).
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Methoxy singlet at ~3.9 ppm.[5]
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Absence of THP signals (multiplets at 1.5-2.0, 3.5-4.0, 5.7 ppm) if deprotected.
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Mass Spectrometry (ESI):
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Target Mass: 192.0 (M+H)⁺.
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Note: Boronic acids often show masses for the boroxine trimer (M_trimer + H)⁺ or ester adducts in alcoholic solvents.
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HPLC Purity:
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95% (254 nm).
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Column: C18. Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Gradient.
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References
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Indazole Synthesis via Hydrazine
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Directed Ortho-Metalation (DoM)
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Luo, G., Chen, L., & Dubé, P. (2006). Regioselective Protection and Functionalization of 1H-Indazole. The Journal of Organic Chemistry, 71(14), 5392–5395. Link
- Note: Establishes the N1-THP/SEM directed lithiation
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Boronic Acid Synthesis
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Note: Foundational text for boronic acid utility and synthesis.
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Specific Precursor Data (4-Methoxyindazole)
Sources
- 1. Hell-Volhard-Zelinsky Reaction | Ambeed [ambeed.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Haller-Bauer Reaction | Ambeed [ambeed.com]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
